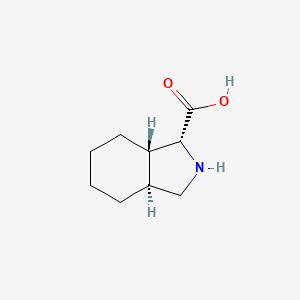![molecular formula C15H23ClN2O2 B12530236 N-(2-Chloroethyl)-N'-[3-(5-methoxypentyl)phenyl]urea CAS No. 803729-86-4](/img/structure/B12530236.png)
N-(2-Chloroethyl)-N'-[3-(5-methoxypentyl)phenyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Chloroethyl)-N’-[3-(5-methoxypentyl)phenyl]urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-N’-[3-(5-methoxypentyl)phenyl]urea typically involves the reaction of 2-chloroethylamine with 3-(5-methoxypentyl)phenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it into an amine.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Azides, thioethers.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May be studied for its effects on cellular processes and interactions with biomolecules.
Industry: Could be used in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of N-(2-Chloroethyl)-N’-[3-(5-methoxypentyl)phenyl]urea would depend on its specific interactions with molecular targets. Typically, such compounds may interact with enzymes or receptors, altering their activity and leading to various biological effects. The chloroethyl group may also participate in alkylation reactions, modifying biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Chloroethyl)-N’-phenylurea: Lacks the methoxypentyl group, potentially altering its reactivity and biological activity.
N-(2-Bromoethyl)-N’-[3-(5-methoxypentyl)phenyl]urea: Similar structure but with a bromo group instead of a chloro group, which may affect its chemical properties.
Uniqueness
N-(2-Chloroethyl)-N’-[3-(5-methoxypentyl)phenyl]urea is unique due to the presence of both the chloroethyl and methoxypentyl groups, which can influence its reactivity and interactions with biological targets.
Propriétés
Numéro CAS |
803729-86-4 |
|---|---|
Formule moléculaire |
C15H23ClN2O2 |
Poids moléculaire |
298.81 g/mol |
Nom IUPAC |
1-(2-chloroethyl)-3-[3-(5-methoxypentyl)phenyl]urea |
InChI |
InChI=1S/C15H23ClN2O2/c1-20-11-4-2-3-6-13-7-5-8-14(12-13)18-15(19)17-10-9-16/h5,7-8,12H,2-4,6,9-11H2,1H3,(H2,17,18,19) |
Clé InChI |
GQURYLJDVHLNAM-UHFFFAOYSA-N |
SMILES canonique |
COCCCCCC1=CC(=CC=C1)NC(=O)NCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


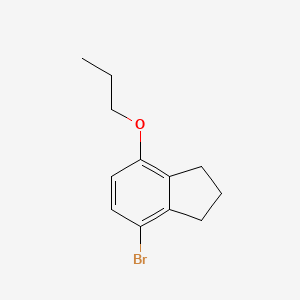
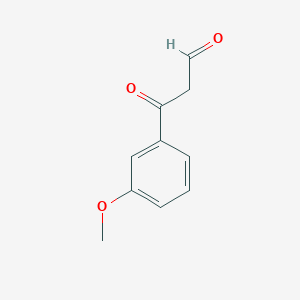
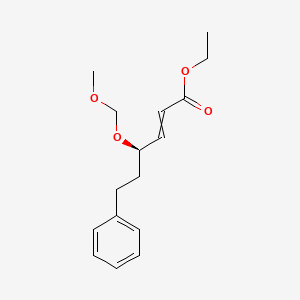
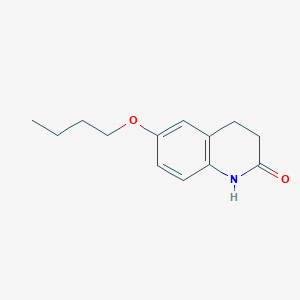
![3-Pyridinol, 2-[(1-ethylpropyl)amino]-](/img/structure/B12530185.png)
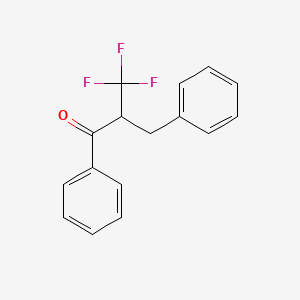
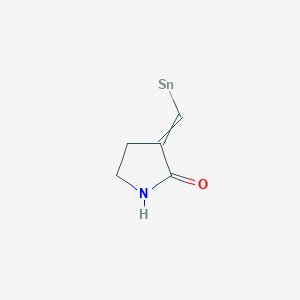

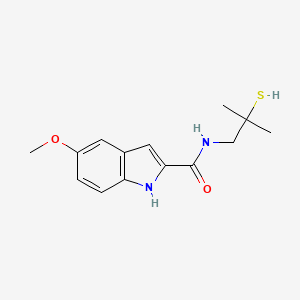
![[1-(Propane-2-sulfonyl)ethyl]benzene](/img/structure/B12530205.png)
![2-[4-(1,3-Thiazol-2-yl)phenyl]sulfonylacetic acid](/img/structure/B12530211.png)
![10-{4-[6-(Dodecylsulfanyl)-1,3-benzothiazol-2-YL]phenoxy}decan-1-OL](/img/structure/B12530213.png)

